Cbz-4-biphenyl-D-ala
CAS No.: 176794-80-2
Cat. No.: VC21544815
Molecular Formula: C23H21NO4
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176794-80-2 |
|---|---|
| Molecular Formula | C23H21NO4 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
| Standard InChI Key | ZZIBVIHXEMIHEQ-OAQYLSRUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Introduction
Cbz-4-biphenyl-D-ala, also known as N-benzoxycarbonyl-3-biphenyl-4-yl-D-alanine, is a synthetic amino acid derivative. It is primarily used in peptide synthesis and medicinal chemistry due to its structural properties and functional groups. Below are its key chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 176794-80-2 |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
| Synonyms | Z-D-Ala(4,4'-biphenyl)-OH, Cbz-D-Bip-OH |
This compound is a derivative of alanine, modified with a biphenyl group at the β-carbon and a carbobenzoxy (Cbz) protecting group on the amine.
Structural Features
Cbz-4-biphenyl-D-ala contains:
-
A D-alanine backbone with an asymmetric center, making it optically active.
-
A biphenyl group attached to the β-carbon, enhancing hydrophobicity.
-
A carbobenzoxy (Cbz) group protecting the amine, commonly used in peptide synthesis.
Role in Peptide Synthesis
Cbz-4-biphenyl-D-ala is frequently employed as a building block in peptide synthesis due to:
-
Its ability to introduce steric hindrance through the biphenyl group.
-
The Cbz group providing temporary protection for the amino group during coupling reactions.
Medicinal Chemistry
The compound's biphenyl moiety is of interest in drug design for enhancing receptor binding affinity and specificity. It has been explored in:
-
Development of enzyme inhibitors.
-
Design of compounds targeting protein-protein interactions.
Hazards
Cbz-4-biphenyl-D-ala is classified as harmful if inhaled, ingested, or in contact with skin.
First Aid Measures
-
Skin Contact: Wash with water for at least 15 minutes.
-
Eye Contact: Rinse thoroughly with water; seek medical attention if irritation persists.
-
Inhalation: Move to fresh air; seek medical help if symptoms persist.
-
Ingestion: Rinse mouth with water; consult a physician.
Handling and Storage
-
Handle under a fume hood with appropriate personal protective equipment (PPE).
-
Store in tightly closed containers away from oxidizing agents.
Stability
The compound is stable under standard laboratory conditions but should be kept away from heat, flames, and oxidizing agents.
Decomposition Products
Upon decomposition, it may release hazardous gases such as carbon monoxide and nitrogen oxides.
Research Findings
Studies have demonstrated the utility of Cbz-4-biphenyl-D-ala in bioorganic chemistry:
-
It has been used in the synthesis of peptides that mimic biologically active proteins.
-
Its hydrophobic biphenyl side chain has been shown to enhance binding interactions in enzyme-substrate models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume